3-amino-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-methyl-1,3-dihydro-2H-indol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformations
Fischer Synthesis of Indoles : Research on the Fischer synthesis of indoles, particularly from 2,6-disubstituted arylhydrazones, highlights significant transformations, including shifts and the splitting out of substituents. Experiments have shown that the methyl group's migration is a result of double shifts, emphasizing the complexity of reactions involved in creating indole derivatives (Fusco & Sannicolo, 1978; Fusco & Sannicoló, 1978).
Flavor and Fragrance in Foods
Branched Aldehydes in Foods : The conversion of amino acids into branched aldehydes, which are crucial for the flavor profiles in various food products, demonstrates the broader implications of amino acid transformations. Understanding the metabolic pathways for these aldehydes can aid in controlling flavor characteristics in foods (Smit, Engels, & Smit, 2009).
Indole Synthesis Classification
Classifying Indole Syntheses : A comprehensive review of methods for indole synthesis categorizes them into nine strategic approaches. This classification aids in understanding the diverse methodologies for creating indoles and their derivatives, offering a structured framework for future research in indole synthesis (Taber & Tirunahari, 2011).
Hepatic Protection by Indole Derivatives
Pharmacokinetics and Roles in Hepatic Protection : Indoles and their derivatives, particularly from the breakdown of tryptophan, have been noted for their protective effects against chronic liver injuries. This research underscores the therapeutic potential of indoles in managing liver diseases and their mechanisms of action (Wang et al., 2016).
Aza-Alkylation of Indoles
Catalytic C3 Aza-Alkylation of Indoles : The introduction of aminomethyl groups into indoles through aza-alkylation demonstrates the versatility of indole chemistry in synthesizing compounds with new stereogenic centers. This method's review showcases the progress in developing stereoselective reactions for indole modification (Bonandi et al., 2020).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements P305 + P351 + P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Amino-1-methylindolin-2-one.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
One study suggests that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that 3-amino-1-methylindolin-2-one may have similar effects .
Properties
IUPAC Name |
3-amino-1-methyl-3H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWLKZYQAQNZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.